Benziodarone

Catalog No.
S520867
CAS No.
68-90-6
M.F
C17H12I2O3
M. Wt
518.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benziodarone

Addressing off-target amiodarone effects in cardiovascular research. Benziodarone provides a more selective tool as a potent TTR stabilizer (comparable to tafamidis) and vasodilator without class III antiarrhythmic activity and with a distinct thyroid impact. • Enables de-coupling of vasodilation from antiarrhythmic mechanisms • Validated positive control for TTR aggregation assays • Reliable purity ≥98% for reproducible data. Procure with confidence for targeted studies.

CAS Number

68-90-6

Product Name

Benziodarone

IUPAC Name

(2-ethyl-1-benzofuran-3-yl)-(4-hydroxy-3,5-diiodophenyl)methanone

Molecular Formula

C17H12I2O3

Molecular Weight

518.08 g/mol

InChI

InChI=1S/C17H12I2O3/c1-2-13-15(10-5-3-4-6-14(10)22-13)16(20)9-7-11(18)17(21)12(19)8-9/h3-8,21H,2H2,1H3

InChI Key

CZCHIEJNWPNBDE-UHFFFAOYSA-N

SMILES

CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)O)I

solubility

Soluble in DMSO

Synonyms

2-ethyl-3-benzofuranyl-4-hydroxy-3,5-diiodophenyl ketone, Algocor, Amplivix, benziodarone, Cardivix, Dila-Vasal, Dilafurane

Canonical SMILES

CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)O)I

The exact mass of the compound Benziodarone is 517.89 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82133. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzofurans - Supplementary Records. It belongs to the ontological category of aromatic ketone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

10 mg, 50 mg, 100 mg

Benziodarone is a di-iodinated benzofuran derivative recognized primarily for its action as a coronary vasodilator.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFSXKNw4fzFOMxf2sUKii9cFvLkGnZ2CsSq0HPKNuIv_QWjVATjArRNeUnxc2fCcExm2c4URDgy0nHxz6A6QvenGKbmvCz8Ebx6h8v_10XJeiYyyh59-Wmm6vYH4SHnoCz9BQ%3D%3D)] It is structurally related to the multi-ion channel blocker and Class III antiarrhythmic agent amiodarone, but possesses a distinct pharmacological profile.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFSXKNw4fzFOMxf2sUKii9cFvLkGnZ2CsSq0HPKNuIv_QWjVATjArRNeUnxc2fCcExm2c4URDgy0nHxz6A6QvenGKbmvCz8Ebx6h8v_10XJeiYyyh59-Wmm6vYH4SHnoCz9BQ%3D%3D)] Unlike amiodarone, which features a diethylaminoethoxy side chain, benziodarone has a hydroxyl group, a key structural difference influencing its biological interactions and making it a critical tool for cardiovascular research where specific mechanistic pathways are under investigation.

Research Fit

TTR

Transthyretin stabilization mechanistic studies

ROS

NADPH oxidase-mediated superoxide pathway research

Endocrine

Thyroid hormone metabolism and peripheral deiodinase investigation

Substituting Benziodarone with its close structural analog, amiodarone, or the non-iodinated analog, dronedarone, is inadvisable for targeted research due to significant differences in their effects on thyroid hormone metabolism and electrophysiological profiles.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFY0AnABLsDDEE25nA8P2jlZfeJiwBbohjTzomMo1nCLIPTooNqKfihn-tbAAPSJMUvftd_1F8oM4qO49014eWU52BHqrr9U38uGGQHZCgF52qdjjoUAkJF6NktaFEP36y7yA%3D%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGBCtEzwVPpkywLV_Dxp6AG6sKEdELczn0pV4LtVOOlnH_E0xqYTralEFNoGNAquQsd5E4tpYrBUfQNR6PMOaCL52tEwkUjxRTVMZURhRWmdG1aW9lPtdTfBAKzC0yAeru0Txs%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHzxgD3vwt5NjASihzt8EGBpCi924589LJPQon6CKGf7QKmbTpiqp5auqkzFEBf5j6qfCSX4Yd-ouNsB9MXQ1EHMXAGBj9IzXnHBktz_u63LUKzgEni-wJziqI1w6R2E7IRJtL27-AP82q1yWK_7LgHFylvLbC0YTqlf9mj9CNaHR-xTiwYOBz3whm4aT-1THI%3D)] Amiodarone contains iodine and is known to interfere with thyroid function, a confounding variable in many cardiovascular studies.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQENJtkHTC_RHu4e7tt79UkgDm9ueFfQGZkbobMMK4d4CUWTwq9i7l-YznQ0H4gXbkl7ul_Yb5C156zkKzH2JIBmYORVnVxdJ4DYW9yM3ggWTXELF4P2T7vD-Ilgxo3NFK6Tfw%3D%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEl48atzcLWrtcstsXfCHiqLN98W-86-SdIp-pBOpkR9HmKAB3BfNnjerga5j_nXQfOtjUaUNEAZvGbxHr0gU4uFJVvwJ7sgdqDiGQFtx7ixtWn65LIk2PUu9zTx4oySUQUbw%3D%3D)] Benziodarone, while also iodinated, exhibits different effects on the pituitary-thyroid axis.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFY0AnABLsDDEE25nA8P2jlZfeJiwBbohjTzomMo1nCLIPTooNqKfihn-tbAAPSJMUvftd_1F8oM4qO49014eWU52BHqrr9U38uGGQHZCgF52qdjjoUAkJF6NktaFEP36y7yA%3D%3D)] Furthermore, amiodarone and dronedarone are characterized by their multi-ion channel blocking activity, particularly potent Class III antiarrhythmic effects that prolong the cardiac action potential.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHzxgD3vwt5NjASihzt8EGBpCi924589LJPQon6CKGf7QKmbTpiqp5auqkzFEBf5j6qfCSX4Yd-ouNsB9MXQ1EHMXAGBj9IzXnHBktz_u63LUKzgEni-wJziqI1w6R2E7IRJtL27-AP82q1yWK_7LgHFylvLbC0YTqlf9mj9CNaHR-xTiwYOBz3whm4aT-1THI%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGP7fTELldoMpKCBGZhg1v5NKLpBWZej26piIzvoRY6J3Ttkwu5Lf58fhirgDfYj2WTYLha8wrFojmvmvq5FGfWyRzT-4BdYFQY1aRa2xgzJgMJ2fayWq1qf8ZRXL1E5eUBksoDZHawV1yVTVeU2xBNu2LVe4Su2DBbQqSbIX5CC3Sm10knjAvYsbznFhBtHzDnQ-6NbcWdyJvlSdY%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEzVofVioxdXRPy0AQQWiAo95iZDq7Gmg5SlXMN9kGtDewbd5HXgWUqMJ6vIfM6HRLxu9f91MX2GNTE7yk-F-dK9N99SsTfbGUYw1kTqj_F0DhvchJdikrseEnQgOkJB6CGc2U%3D)] Benziodarone's primary characterization as a vasodilator allows for the de-coupling of vasodilatory from specific antiarrhythmic mechanisms, making it an essential tool for studies where isolating these effects is critical.

Substitution Risk

Benzbromarone vs. Benziodarone

Lacks the 3,5-diiodo-4-hydroxyphenyl motif critical for TTR halogen bonding; interchange may invalidate TTR stabilization studies.

Amiodarone vs. Benziodarone

Divergent pituitary-thyroid axis response limits substitution in endocrine research despite similar peripheral T4-to-rT3 shift.

Non-iodinated benzofuran analogs

Absence of iodine atoms precludes isotopic exchange radiolabeling and alters binding geometry, restricting tracer synthesis and structure-activity studies.

References

Thyroid Hormone Effects vs. Amiodarone

Unlike amiodarone, which consistently causes significant elevations in reverse T3 (rT3) and T4 levels while decreasing T3, Benziodarone demonstrates a more complex and divergent effect.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFY0AnABLsDDEE25nA8P2jlZfeJiwBbohjTzomMo1nCLIPTooNqKfihn-tbAAPSJMUvftd_1F8oM4qO49014eWU52BHqrr9U38uGGQHZCgF52qdjjoUAkJF6NktaFEP36y7yA%3D%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQENJtkHTC_RHu4e7tt79UkgDm9ueFfQGZkbobMMK4d4CUWTwq9i7l-YznQ0H4gXbkl7ul_Yb5C156zkKzH2JIBmYORVnVxdJ4DYW9yM3ggWTXELF4P2T7vD-Ilgxo3NFK6Tfw%3D%3D)] In a 14-day study on human volunteers, Benziodarone (100 mg, three times daily) significantly increased serum rT3 from a baseline of 0.71 nmol/l to 2.61 nmol/l at day 7, while T3 decreased from 2.15 nmol/l to 1.45 nmol/l at day 3.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFY0AnABLsDDEE25nA8P2jlZfeJiwBbohjTzomMo1nCLIPTooNqKfihn-tbAAPSJMUvftd_1F8oM4qO49014eWU52BHqrr9U38uGGQHZCgF52qdjjoUAkJF6NktaFEP36y7yA%3D%3D)] However, its effects on the pituitary-thyroid axis (TSH response) were noted to be dissimilar to those reported for amiodarone, indicating a different regulatory impact that is critical for researchers needing to avoid amiodarone's specific pattern of thyroid disruption.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFY0AnABLsDDEE25nA8P2jlZfeJiwBbohjTzomMo1nCLIPTooNqKfihn-tbAAPSJMUvftd_1F8oM4qO49014eWU52BHqrr9U38uGGQHZCgF52qdjjoUAkJF6NktaFEP36y7yA%3D%3D)]

Evidence DimensionChange in Serum Reverse T3 (rT3) after 7 days
Target Compound DataIncreased from 0.71 +/- 0.16 nmol/l to 2.61 +/- 0.19 nmol/l
Comparator Or BaselineAmiodarone (qualitatively known to significantly elevate rT3, often four- to fivefold above baseline)[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQENJtkHTC_RHu4e7tt79UkgDm9ueFfQGZkbobMMK4d4CUWTwq9i7l-YznQ0H4gXbkl7ul_Yb5C156zkKzH2JIBmYORVnVxdJ4DYW9yM3ggWTXELF4P2T7vD-Ilgxo3NFK6Tfw%3D%3D)]
Quantified DifferenceBenziodarone shows a ~3.7-fold increase in rT3, but with a pituitary-thyroid axis response described as 'not similar' to amiodarone.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFY0AnABLsDDEE25nA8P2jlZfeJiwBbohjTzomMo1nCLIPTooNqKfihn-tbAAPSJMUvftd_1F8oM4qO49014eWU52BHqrr9U38uGGQHZCgF52qdjjoUAkJF6NktaFEP36y7yA%3D%3D)]
ConditionsIn vivo study in nine normal human volunteers, 100 mg Benziodarone three times daily for 14 days.

This allows for cardiovascular studies on an iodinated benzofuran scaffold without the specific and well-documented thyroid-disrupting profile of amiodarone, enabling better isolation of variables.

TTR Aggregation Inhibition
Head-to-head
Inhibitory activity comparable to tafamidis in acid-induced TTR aggregation assay
Supports TTR stabilization mechanistic research
X-ray structure confirms binding at T4 channel entrance

Transthyretin (TTR) Stabilization

Benziodarone is a potent stabilizer of the native tetrameric structure of transthyretin (TTR), a mechanism central to inhibiting TTR amyloidogenesis.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHcr8S6o_b-wYu3ditgQI_u_FGmmUz5JP_yNxD1OIEIpwPHM1CaqBrHKxoZcFf6ZauYOYaiGLFMJo11Y9BcK2grTk4i-q2dN-YHiBl_LcYMOFaYPdG7yelwoH8j74o1q2h_OnEnlO-XikZBVczfhGMoKwttvec%3D)][[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFrvKH0iFqdL0XvhPsvsUGUZX_5G9KoQVmiV6AssrBLnHPBQcGafIp0t58aU3QvVSx_-rhvFOL7kWZa8TJ4n0nL_COxnjQ6Ntc3RBA1iXWTzOjBfgW2XaQHCdzhGiKiMO_CXW4%3D)] In an acid-induced aggregation assay, Benziodarone demonstrated strong inhibitory activity against the aggregation of V30M-TTR, similar to the clinically used TTR stabilizer tafamidis.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHcr8S6o_b-wYu3ditgQI_u_FGmmUz5JP_yNxD1OIEIpwPHM1CaqBrHKxoZcFf6ZauYOYaiGLFMJo11Y9BcK2grTk4i-q2dN-YHiBl_LcYMOFaYPdG7yelwoH8j74o1q2h_OnEnlO-XikZBVczfhGMoKwttvec%3D)][[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFrvKH0iFqdL0XvhPsvsUGUZX_5G9KoQVmiV6AssrBLnHPBQcGafIp0t58aU3QvVSx_-rhvFOL7kWZa8TJ4n0nL_COxnjQ6Ntc3RBA1iXWTzOjBfgW2XaQHCdzhGiKiMO_CXW4%3D)] In a competitive binding assay using human plasma, Benziodarone effectively displaced a fluorogenic probe from TTR's thyroxine-binding sites, reducing fluorescence to ~20% of the control at 20 µM, indicating high-potency selective binding.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEXxyrtpc6I0j4WOFjl2OUmi86SZc3oFe0IfZOzbmjxQA0Vms-fDumU_4RBFOOz4B5jqpFJRSsSPXdNpiOSAmtJZ5eScYjvFN5rX5_hB5XhjsIoirYC0jkoeWR8J7oOwXN1k5FcgdTekfHESIc%3D)] This TTR-stabilizing function is a primary characteristic of Benziodarone, distinguishing it from amiodarone, which is principally studied for its ion channel effects.

Evidence DimensionInhibition of V30M-TTR Amyloid Aggregation
Target Compound DataStrong inhibitory activity, with IC50 value similar to tafamidis.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHcr8S6o_b-wYu3ditgQI_u_FGmmUz5JP_yNxD1OIEIpwPHM1CaqBrHKxoZcFf6ZauYOYaiGLFMJo11Y9BcK2grTk4i-q2dN-YHiBl_LcYMOFaYPdG7yelwoH8j74o1q2h_OnEnlO-XikZBVczfhGMoKwttvec%3D)][[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEXxyrtpc6I0j4WOFjl2OUmi86SZc3oFe0IfZOzbmjxQA0Vms-fDumU_4RBFOOz4B5jqpFJRSsSPXdNpiOSAmtJZ5eScYjvFN5rX5_hB5XhjsIoirYC0jkoeWR8J7oOwXN1k5FcgdTekfHESIc%3D)]
Comparator Or BaselineAmiodarone (not primarily characterized as a TTR stabilizer; its value proposition is in antiarrhythmic ion channel modulation).
Quantified DifferenceProvides a distinct, potent biochemical activity (TTR stabilization) that is not the primary mechanism or procurement driver for amiodarone.
ConditionsIn vitro acid-induced aggregation assay of V30M-TTR monitored by thioflavin-T fluorescence; ex vivo competitive binding assay in human plasma.

For research in TTR amyloidosis or protein stabilization, Benziodarone is the mechanistically appropriate choice, whereas amiodarone would be an unsuitable and mechanistically irrelevant substitute.

Superoxide Reduction Rank
Head-to-head
Highest activity among benzbromarone analogs; no associated cytotoxicity reported
Supports NADPH oxidase pathway research
Specific to cellular NADPH oxidase, not direct ROS scavenger
Plasma TTR Binding
Class-level
Selective binding to transthyretin in human plasma shown via competitive fluorogenic probe
May support TTR-targeted exposure modeling
Data to verify in specific experimental contexts
Thyroid Hormone Shift
Reported
T3 decreased from 2.15 to 1.45 nmol/L; rT3 increased from 0.71 to 2.61 nmol/L in volunteers (14-day)
Supports peripheral thyroid metabolism research
Pituitary-thyroid axis response differs from amiodarone
LPS Lung Injury Model
Cross-study comparable
Attenuation of tissue damage and inflammation in murine LPS-induced lung injury model
Reported in vivo model-response context
Intratracheal administration; ROS-reducing mechanism indicated

Thyroid-Sparing Vasodilation Research

Benziodarone is the appropriate tool for in vivo or ex vivo studies aiming to investigate the effects of an iodinated benzofuran vasodilator while minimizing the specific confounding effects of amiodarone on thyroid hormone metabolism. Its divergent impact on the pituitary-thyroid axis allows for a more controlled experimental environment.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFY0AnABLsDDEE25nA8P2jlZfeJiwBbohjTzomMo1nCLIPTooNqKfihn-tbAAPSJMUvftd_1F8oM4qO49014eWU52BHqrr9U38uGGQHZCgF52qdjjoUAkJF6NktaFEP36y7yA%3D%3D)]

TTR Amyloidogenesis Inhibitor Screening

As a potent TTR stabilizer with efficacy comparable to benchmark compounds like tafamidis, Benziodarone serves as a critical positive control or reference compound in assays designed to identify new inhibitors of TTR aggregation.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGBCtEzwVPpkywLV_Dxp6AG6sKEdELczn0pV4LtVOOlnH_E0xqYTralEFNoGNAquQsd5E4tpYrBUfQNR6PMOaCL52tEwkUjxRTVMZURhRWmdG1aW9lPtdTfBAKzC0yAeru0Txs%3D)][[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEXxyrtpc6I0j4WOFjl2OUmi86SZc3oFe0IfZOzbmjxQA0Vms-fDumU_4RBFOOz4B5jqpFJRSsSPXdNpiOSAmtJZ5eScYjvFN5rX5_hB5XhjsIoirYC0jkoeWR8J7oOwXN1k5FcgdTekfHESIc%3D)] Its established high-potency and selective binding in plasma make it a reliable standard for validating new screening platforms.

Thyroxine-Binding Site SAR Studies

The compound's high affinity for the thyroxine-binding pocket of TTR makes it an excellent probe for studying the structural requirements of ligand binding to this site.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGBCtEzwVPpkywLV_Dxp6AG6sKEdELczn0pV4LtVOOlnH_E0xqYTralEFNoGNAquQsd5E4tpYrBUfQNR6PMOaCL52tEwkUjxRTVMZURhRWmdG1aW9lPtdTfBAKzC0yAeru0Txs%3D)][[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEXxyrtpc6I0j4WOFjl2OUmi86SZc3oFe0IfZOzbmjxQA0Vms-fDumU_4RBFOOz4B5jqpFJRSsSPXdNpiOSAmtJZ5eScYjvFN5rX5_hB5XhjsIoirYC0jkoeWR8J7oOwXN1k5FcgdTekfHESIc%3D)] Researchers can use Benziodarone to competitively displace other potential ligands or as a scaffold for developing new molecules targeting this pocket for therapeutic or diagnostic purposes.

Application Fit

Application
Selection Property
Validation Focus
TTR Amyloidosis Mechanistic Studies
TTR stabilization binding profile
Acid-induced aggregation inhibition and structural binding confirmation
NADPH Oxidase Pathway Research
Cellular superoxide reduction rank
NADPH oxidase specificity versus direct ROS scavenging
Thyroid Hormone Metabolism Research
Peripheral T4-to-rT3 diversion pattern
Pituitary-thyroid axis divergence from amiodarone
Radiolabeling and Analytical Reference
Di-iodinated structure for isotopic exchange
I-131 labeling efficiency and radiochemical purity

XLogP3

5.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

517.88759 g/mol

Monoisotopic Mass

517.88759 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Melting Point

167.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

75CL65GTYR

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral]

MeSH Pharmacological Classification

Uricosuric Agents

ATC Code

C - Cardiovascular system
C01 - Cardiac therapy
C01D - Vasodilators used in cardiac diseases
C01DX - Other vasodilators used in cardiac diseases
C01DX04 - Benziodarone

Pictograms

Acute Toxic

Acute Toxic

Other CAS

68-90-6

Wikipedia

Benziodarone

Classification of Cholestatic and Necrotic Hepatotoxicants Using Transcriptomics on Human Precision-Cut Liver Slices

Suresh Vatakuti, Jeroen L A Pennings, Emilia Gore, Peter Olinga, Geny M M Groothuis
PMID: 26881866   DOI: 10.1021/acs.chemrestox.5b00491

Abstract

Human toxicity screening is an important stage in the development of safe drug candidates. Hepatotoxicity is one of the major reasons for the withdrawal of drugs from the market because the liver is the major organ involved in drug metabolism, and it can generate toxic metabolites. There is a need to screen molecules for drug-induced hepatotoxicity in humans at an earlier stage. Transcriptomics is a technique widely used to screen molecules for toxicity and to unravel toxicity mechanisms. To date, the majority of such studies were performed using animals or animal cells, with concomitant difficulty in interpretation due to species differences, or in human hepatoma cell lines or cultured hepatocytes, suffering from the lack of physiological expression of enzymes and transporters and lack of nonparenchymal cells. The aim of this study was to classify known hepatotoxicants on their phenotype of toxicity in humans using gene expression profiles ex vivo in human precision-cut liver slices (PCLS). Hepatotoxicants known to induce either necrosis (n = 5) or cholestasis (n = 5) were used at concentrations inducing low (<30%) and medium (30-50%) cytotoxicity, based on ATP content. Random forest and support vector machine algorithms were used to classify hepatotoxicants using a leave-one-compound-out cross-validation method. Optimized biomarker sets were compared to derive a consensus list of markers. Classification correctly predicted the toxicity phenotype with an accuracy of 70-80%. The classification is slightly better for the low than for the medium cytotoxicity. The consensus list of markers includes endoplasmic reticulum stress genes, such as C2ORF30, DNAJB9, DNAJC12, SRP72, TMED7, and UBA5, and a sodium/bile acid cotransporter (SLC10A7). This study shows that human PCLS are a useful model to predict the phenotype of drug-induced hepatotoxicity. Additional compounds should be included to confirm the consensus list of markers, which could then be used to develop a biomarker PCR-array for hepatotoxicity screening.


[Clinical note concerning a recent coronary dilator: benziodarone]

A MEWISSEN
PMID: 14473077   DOI:

Abstract




[Amplivix therapy of angina pectoris. Double blind experiment]

T S JOHNSEN
PMID: 14451986   DOI:

Abstract




[Amplivix in the treatment of angina pectoris]

J H KLOSTER
PMID: 14457116   DOI:

Abstract




A Novel Open Access Web Portal for Integrating Mechanistic and Toxicogenomic Study Results

Jeffrey J Sutherland, James L Stevens, Kamin Johnson, Navin Elango, Yue W Webster, Bradley J Mills, Daniel H Robertson
PMID: 31020328   DOI: 10.1093/toxsci/kfz101

Abstract

Applying toxicogenomics to improving the safety profile of drug candidates and crop protection molecules is most useful when it identifies relevant biological and mechanistic information that highlights risks and informs risk mitigation strategies. Pathway-based approaches, such as gene set enrichment analysis, integrate toxicogenomic data with known biological process and pathways. Network methods help define unknown biological processes and offer data reduction advantages. Integrating the 2 approaches would improve interpretation of toxicogenomic information. Barriers to the routine application of these methods in genome-wide transcriptomic studies include a need for "hands-on" computer programming experience, the selection of 1 or more analysis methods (eg pathway analysis methods), the sensitivity of results to algorithm parameters, and challenges in linking differential gene expression to variation in safety outcomes. To facilitate adoption and reproducibility of gene expression analysis in safety studies, we have developed Collaborative Toxicogeomics, an open-access integrated web portal using the Django web framework. The software, developed with the Python programming language, is modular, extensible and implements "best-practice" methods in computational biology. New study results are compared with over 4000 rodent liver experiments from Drug Matrix and open TG-GATEs. A unique feature of the software is the ability to integrate clinical chemistry and histopathology-derived outcomes with results from gene expression studies, leading to relevant mechanistic conclusions. We describe its application by analyzing the effects of several toxicants on liver gene expression and exemplify application to predicting toxicity study outcomes upon chronic treatment from expression changes in acute-duration studies.


IODINE-INDUCED HYPOTHYROIDISM DUE TO BENZIODARONE (CARDIVIX)

M T HARRISON, A J CAMERON
PMID: 14258850   DOI: 10.1136/bmj.1.5438.840

Abstract




[TREATMENT OF ANGINA PECTORIS WITH BENZIODARON (AMPLIVIX)]

A J HOUTSMULLER
PMID: 14245957   DOI:

Abstract




JAUNDICE AND 'CARDIVIX'

D A CAHAL
PMID: 14193965   DOI: 10.1016/s0140-6736(64)92574-7

Abstract




CLINICAL TRIAL OF BENZIODARONE (CARDIVIX), ORALLY AND INTRAVENOUSLY, IN ANGINA

H A DEWAR, D J NEWELL
PMID: 14243617   DOI: 10.1177/003693306400901204

Abstract




CLINICAL EVALUATION OF ANTI-ANGINAL DRUGS WITH PARTICULAR REFERENCE TO BENZIODARONE, A NEW CORONARY VASODILATOR

G SANDLER, L N PATNEY, C W LAWSON
PMID: 14142164   DOI: 10.1136/pgmj.40.462.217

Abstract




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